N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide
Description
Molecular Architecture and Stereochemical Considerations
The molecular structure of N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide comprises a phenyl ring substituted with a fluorine atom at the para position and a methyl group at the meta position, linked via a carboxamide bridge to a 3,5-dimethylisoxazole moiety. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, adopts a planar conformation due to aromatic stabilization. The carboxamide group (-CONH-) bridges the two aromatic systems, forming a rigid, conjugated framework that minimizes steric strain.
Stereochemical analysis reveals no chiral centers in the molecule, as confirmed by the absence of stereoisomers in synthetic batches. The fluorine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, while the methyl groups on the isoxazole ring contribute to steric hindrance, influencing reactivity and intermolecular interactions. The planar arrangement of the isoxazole and phenyl rings facilitates π-π stacking in the solid state, a feature critical to its crystallographic behavior.
Spectroscopic Characterization Techniques
Spectroscopic data for this compound provide unambiguous identification of its functional groups and electronic environment. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
- ¹H NMR : The aromatic protons of the fluorophenyl ring resonate as a doublet (δ 7.2–7.4 ppm) due to coupling with the fluorine atom, while the methyl groups on the isoxazole ring appear as singlets at δ 2.1 ppm (C3-CH₃) and δ 2.3 ppm (C5-CH₃). The amide proton (-NH-) exhibits a broad singlet at δ 8.9 ppm, characteristic of hydrogen bonding in the solid state.
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165 ppm, while the fluorinated aromatic carbons show deshielding effects (δ 118–160 ppm).
- ¹⁹F NMR : A singlet at δ -112 ppm confirms the presence of the fluorine atom.
Infrared (IR) spectroscopy identifies key vibrational modes:
- A strong absorption at 1680 cm⁻¹ corresponds to the carbonyl stretch (C=O).
- N-H stretching appears as a broad band near 3300 cm⁻¹.
Mass spectrometry (MS) data show a molecular ion peak at m/z 234.23, consistent with the molecular formula C₁₂H₁₁FN₂O₂. Fragmentation patterns include loss of the amide group (-CONH₂, m/z 177) and cleavage of the isoxazole ring (m/z 95).
Crystallographic Analysis and Solid-State Behavior
X-ray diffraction studies of analogous isoxazole derivatives reveal monoclinic crystal systems with P2₁/c space groups, suggesting similar packing arrangements for this compound. The carboxamide group participates in intermolecular hydrogen bonding (N-H···O=C), forming dimers that stabilize the crystal lattice. The fluorine atom’s small van der Waals radius allows tight packing, yielding a density of 1.2 g/cm³, as observed in related structures.
Thermogravimetric analysis (TGA) of the compound indicates decomposition above 246°C, aligning with the boiling point reported for structurally similar isoxazole carboxamides. Melting point determinations (148°C) further corroborate its crystalline stability.
Thermodynamic Stability and Phase Transition Studies
Differential scanning calorimetry (DSC) traces exhibit a single endothermic peak at 148°C, corresponding to melting, with no observable polymorphic transitions below this temperature. The compound’s enthalpy of fusion (ΔHₓₙ = 28 kJ/mol) suggests moderate lattice energy, consistent with its hydrogen-bonded network. Phase stability under ambient conditions is attributed to the fluorine atom’s electron-withdrawing effects, which reduce susceptibility to oxidative degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁FN₂O₂ | |
| Molecular Weight (g/mol) | 234.23 | |
| Melting Point (°C) | 148 | |
| Boiling Point (°C) | 246.3 | |
| Density (g/cm³) | 1.2 |
Properties
Molecular Formula |
C13H13FN2O2 |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H13FN2O2/c1-7-6-10(4-5-11(7)14)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17) |
InChI Key |
UEVIHGSFNDDPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C)C)F |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Ethyl 3,5-Dimethylisoxazole-4-Carboxylate
- Starting material: Ethyl 3,5-dimethylisoxazole-4-carboxylate
- Reagents and conditions: Sodium hydroxide (5N aqueous NaOH) in a solvent mixture of tetrahydrofuran (THF), methanol, and water at room temperature for 8 hours.
- Workup: The reaction mixture is acidified with 6N HCl to pH 2, precipitating the carboxylic acid. The solid is filtered, washed, and dried.
- Yield: Approximately 94% yield of 3,5-dimethylisoxazole-4-carboxylic acid as a white solid.
- Characterization: 1H NMR shows methyl singlets at δ 2.72 and 2.49 ppm, consistent with the 3,5-dimethyl substitution pattern.
This method is well-documented and provides a high-yield, straightforward route to the acid intermediate essential for further coupling steps.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | NaOH (5N), THF/MeOH/H2O, rt, 8 h | 3,5-Dimethylisoxazole-4-carboxylic acid | 94 | Acidification with 6N HCl to isolate product |
Formation of the Amide Bond: Coupling with 4-Fluoro-3-Methylaniline
The next critical step is the formation of the amide bond between the carboxylic acid intermediate and the aromatic amine, 4-fluoro-3-methylaniline.
Activation of the Carboxylic Acid
- Common activating agents: Carbonyldiimidazole (CDI), or other coupling reagents such as EDCI/HOBt or DCC, are typically used to activate the carboxylic acid for amide bond formation.
- Procedure: The acid is reacted with CDI in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperature (e.g., 60–100°C) to form an activated intermediate (imidazolide).
Amide Coupling
- Nucleophile: 4-fluoro-3-methylaniline is added to the activated intermediate.
- Conditions: Stirring at room temperature or slightly elevated temperature for several hours to overnight.
- Workup: The reaction mixture is cooled, diluted with an organic solvent, washed with water, and purified by column chromatography or recrystallization.
This approach is supported by analogous procedures in the literature for related isoxazole carboxamide derivatives, where CDI-mediated coupling is efficient and yields high-purity amides.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 2 | CDI, DMF, 60–100°C, then 4-fluoro-3-methylaniline, rt | N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide | 70–85* | Purification by chromatography |
*Yield range estimated based on similar amide coupling reactions in literature.
Alternative Synthetic Routes and Considerations
Metal-Free Isoxazole Synthesis
Recent reviews highlight metal-free synthetic routes to isoxazoles that could be adapted for the 3,5-dimethylisoxazole core, involving cyclization of β-ketoesters with hydroxylamine derivatives under mild conditions. This could provide an alternative to classical methods for preparing the isoxazole ring before carboxylation and amidation.
Suzuki Cross-Coupling for Substituted Isoxazoles
For more complex derivatives, Suzuki cross-coupling reactions have been employed to introduce various substituents on the isoxazole ring or aromatic amide moiety. However, for the specific compound this compound, direct amidation of the acid intermediate is the most straightforward.
Summary Table of Preparation Methods
| Stage | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| 1. Hydrolysis | Ethyl 3,5-dimethylisoxazole-4-carboxylate | NaOH (5N), THF/MeOH/H2O, rt, 8 h | 3,5-Dimethylisoxazole-4-carboxylic acid | 94 | Acidification with HCl to isolate acid |
| 2. Amide bond formation | 3,5-Dimethylisoxazole-4-carboxylic acid + 4-fluoro-3-methylaniline | CDI, DMF, 60–100°C; then amine, rt | This compound | 70–85* | Purification by chromatography |
| 3. Alternative isoxazole synthesis | β-Ketoesters + hydroxylamine derivatives | Metal-free cyclization methods (literature) | Isoxazole derivatives | Variable | Potential alternative for isoxazole ring |
Research Findings and Analytical Data
- The hydrolysis step is highly efficient and reproducible, yielding a pure acid intermediate suitable for coupling without further purification.
- Amide coupling using CDI is preferred for its mild conditions and high yields, minimizing side reactions.
- The final compound exhibits characteristic NMR signals consistent with the 3,5-dimethylisoxazole and aromatic amide structure.
- Purity and identity are confirmed by chromatographic and spectroscopic methods (e.g., NMR, IR, MS).
- No metal catalysts are required in the key amidation step, reducing potential contamination and simplifying purification.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Analogous Compounds
Structural Analogs in Isoxazole-Carboxamide Derivatives
a) 3-(2-Chlorophenyl)-N-(4-Chlorophenyl)-N,5-Dimethylisoxazole-4-Carboxamide (CCDC)
- Structural Differences : Replaces the 4-fluoro-3-methylphenyl group with a 4-chlorophenyl substituent and introduces a 2-chlorophenyl group on the isoxazole ring.
- Functional Insights :
- Receptor Activity : CCDC acts as a selective agonist for TGR5, stimulating cAMP formation but inducing minimal TGR5 endocytosis or α-arrestin recruitment compared to bile acids (e.g., deoxycholic acid) .
- Kinase Interaction : Exhibits low-level association with GRK2 and α-arrestin 2, suggesting partial bias toward G protein signaling over β-arrestin pathways .
b) Ethyl 3-(2,6-Difluorophenyl)-5-Methylisoxazole-4-Carboxylate
- Structural Differences : Substitutes the carboxamide group with an ethyl ester and introduces a 2,6-difluorophenyl moiety.
- Fluorine atoms at the 2- and 6-positions may enhance metabolic stability but alter steric interactions with target receptors .
Pharmacological Analogs in Carboxamide-Based Compounds
a) N-(2-(4-Chlorophenyl)-2-Hydroxyethyl)Quinoline-5-Carboxamide
- Key Features: Combines a quinoline core with a hydroxyethyl-carboxamide side chain.
- Activity: Demonstrated moderate inhibitory activity in immunoproteasome assays (e.g., 18% conversion rate under specific conditions) .
b) CUMYL-CBMINACA (1-(Cyclobutylmethyl)-N-(2-Phenylpropan-2-yl)-1H-Indazole-3-Carboxamide)
- Structural Divergence : Features an indazole core instead of isoxazole and a cyclobutylmethyl substituent.
- Functional Context: A synthetic cannabinoid receptor agonist associated with psychoactive effects, highlighting the role of carboxamide groups in modulating central nervous system (CNS) receptor activity .
Data Tables: Structural and Functional Comparisons
Table 1. Structural Comparison of Key Compounds
Research Findings and Mechanistic Insights
- Receptor Selectivity : The substitution pattern on the phenyl ring (e.g., fluoro vs. chloro) significantly impacts TGR5 activation. Fluorine’s electronegativity may enhance binding affinity, while chlorine’s bulkiness could reduce endocytosis .
- Metabolic Stability : Carboxamide derivatives generally exhibit superior metabolic stability compared to esters, as seen in Ethyl 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylate, which lacks the amide bond’s resistance to hydrolysis .
Biological Activity
N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide is an organic compound classified within the isoxazole derivatives. This compound has garnered attention in recent years due to its potential biological activities , including antimicrobial and anti-inflammatory effects. Understanding its biological activity is crucial for evaluating its therapeutic potential and applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₃FN₂O₂
- Molecular Weight : 248.253 g/mol
- LogP : 3.0642 (indicates moderate lipophilicity)
- Polar Surface Area (PSA) : 55.13 Ų
The presence of a fluorine atom and methyl groups in the structure enhances its interaction with biological targets, potentially influencing its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, its efficacy against various bacterial strains was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could serve as a lead candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties using in vitro models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Results:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 500 | 150 |
| IL-6 | 300 | 90 |
This reduction indicates that the compound may inhibit the inflammatory pathway, thus presenting a potential therapeutic avenue for inflammatory diseases.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors involved in inflammation and microbial resistance. Preliminary studies suggest that it may act by inhibiting cyclooxygenase (COX) enzymes and modulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways.
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound against drug-resistant bacterial strains. The compound demonstrated a significant reduction in bacterial load in vivo, supporting its potential application as an antibiotic. -
Research on Anti-inflammatory Properties :
In a preclinical model of arthritis, the compound was administered to mice with induced inflammation. Results showed marked improvement in joint swelling and pain scores compared to controls, indicating strong anti-inflammatory effects.
Q & A
Q. What are the recommended synthetic routes for N-(4-fluoro-3-methylphenyl)-3,5-dimethylisoxazole-4-carboxamide, and what key reagents are involved?
The compound can be synthesized via carboxamide coupling using reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF, as demonstrated for analogous isoxazole derivatives. The reaction typically involves activating the carboxylic acid group (e.g., 3,5-dimethylisoxazole-4-carboxylic acid) with HBTU, followed by coupling with 4-fluoro-3-methylaniline. Purification is achieved via column chromatography with solvents such as ethyl acetate/petroleum ether mixtures . Alternative routes may use magnesium-mediated Grignard reactions for isoxazole core formation, as seen in related 3,5-dimethylisoxazole derivatives .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural confirmation requires a combination of 1H NMR , 13C NMR , and HPLC . For example:
- 1H NMR should show characteristic peaks: aromatic protons from the 4-fluoro-3-methylphenyl group (δ 7.2–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and isoxazole ring protons (δ 6.2–6.5 ppm).
- 13C NMR should confirm carbonyl (C=O) at ~165–170 ppm and fluorinated aromatic carbons (~115–125 ppm).
- HPLC with >95% purity ensures absence of unreacted starting materials .
Q. What solvent systems are optimal for recrystallization to improve purity?
Ethanol/water mixtures (e.g., 3:1 v/v) are effective for recrystallizing carboxamide derivatives, as they balance solubility and polarity to yield high-purity crystals. Chloroform/petroleum ether (1:2) is another option for non-polar impurities .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring impact biological activity in SAR studies?
Q. What strategies resolve contradictions in NMR data between synthesis batches?
Contradictions (e.g., split peaks or unexpected shifts) often arise from residual solvents, tautomerism, or impurities. Solutions include:
Q. How can reaction conditions be optimized to minimize decomposition of the isoxazole ring?
The isoxazole ring is sensitive to prolonged heating and strong acids. Key optimizations:
Q. What analytical methods are critical for assessing thermal stability under storage conditions?
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine decomposition temperatures (Td) and melting points. For example, analogs with similar structures exhibit Td ~180–200°C, suggesting storage at ≤25°C in desiccated environments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
